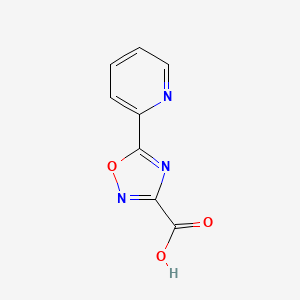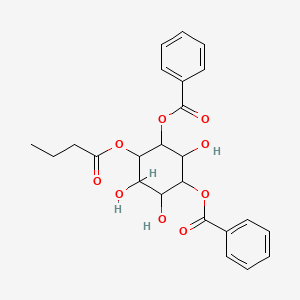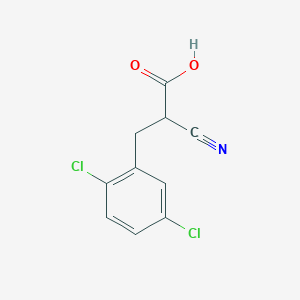
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la biologie chimique. Ce composé est caractérisé par la présence d’un cycle pyridine fusionné à un cycle oxadiazole, ce qui lui confère des propriétés chimiques et biologiques uniques. La structure du composé lui permet de participer à diverses réactions chimiques, ce qui en fait un bloc de construction polyvalent pour la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l’hydrazide de l’acide pyridine-2-carboxylique avec un précurseur d’oxyde de nitrile approprié. La réaction est généralement effectuée en présence d’un agent déshydratant tel que l’oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) pour faciliter la formation du cycle oxadiazole .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique ne soient pas bien documentées, les principes généraux de la synthèse de composés hétérocycliques s’appliquent. La production à grande échelle impliquerait probablement l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, en utilisant des réacteurs à écoulement continu ou des techniques de traitement par lots. Le choix des solvants, des catalyseurs et des méthodes de purification serait adapté pour garantir une production efficace et rentable du composé.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, conduisant potentiellement à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de l’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique comprennent :
Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Agents halogénants (par exemple, N-bromosuccinimide), nucléophiles (par exemple, amines, thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des halogénures, des amines ou des thiols .
4. Applications de la recherche scientifique
L’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : En recherche biologique, le composé est étudié pour son potentiel en tant que molécule biologiquement active.
Médecine : Les propriétés thérapeutiques potentielles du composé en font un candidat pour le développement de médicaments.
Applications De Recherche Scientifique
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies de la maladie, exerçant ainsi des effets thérapeutiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Pyridin-2-yl)pyrimidine : Ce composé partage le cycle pyridine mais possède un cycle pyrimidine au lieu d’un cycle oxadiazole.
Acide 5-(pyridin-2-yl)-1,2,4-triazole-3-carboxylique : Similaire en structure mais avec un cycle triazole, ce composé a des propriétés et des applications distinctes.
4-(Pyridin-2-yl)-1,2,3-triazole : Un autre composé apparenté avec un cycle triazole, utilisé dans différents contextes chimiques et biologiques.
Unicité
L’acide 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylique est unique en raison de la présence du cycle oxadiazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité lui permet de participer à des réactions spécifiques et d’interagir avec des cibles biologiques particulières que des composés similaires ne peuvent pas .
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-3-1-2-4-9-5/h1-4H,(H,12,13) |
Clé InChI |
RDGDWBUIBRGOAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)



![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)


![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
